(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 3-bromophenyl ketone substituent and a carboxylic acid group. The stereochemistry at positions 1 and 3 (S and R configurations, respectively) is critical for its molecular interactions, particularly in pharmacological contexts. This compound is synthesized via cyclization and coupling reactions, as evidenced by methods applied to structurally related bromophenylcyclopentane derivatives . Its molecular formula is C₁₄H₁₅BrO₃, with a molecular weight of 325.2 g/mol.
Key structural features:
- Cyclopentane backbone: Enhances rigidity compared to linear or larger cyclic analogs.
- Carboxylic acid moiety: Facilitates hydrogen bonding and ionic interactions, influencing solubility and target binding.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKYAKWDLTVLKC-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152487 | |
| Record name | rel-(1R,3S)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-33-5 | |
| Record name | rel-(1R,3S)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentane Core Construction
The cyclopentane backbone is often synthesized via Diels-Alder cyclization using a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate). Subsequent hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ at 80°C yields the saturated cyclopentane derivative. Alternative methods employ ring-closing metathesis using Grubbs catalyst (1 mol%) in dichloromethane at 40°C, though this approach requires stringent moisture control.
Bromophenyl-Oxoethyl Sidechain Installation
The 3-bromophenyl-2-oxoethyl group is introduced via Friedel-Crafts acylation . For example, reacting cyclopentane-1-carboxylic acid chloride with 3-bromoacetophenone in the presence of AlCl₃ (1.2 eq) at 0°C for 6 hours achieves acylation at the 3-position. Stereochemical control is ensured by chiral auxiliaries, such as (4S)-4-benzyl-2-oxazolidinone, which directs the (1S,3R) configuration during alkylation.
Carboxylic Acid Group Formation
The terminal carboxylic acid is generated through oxidative cleavage of a primary alcohol intermediate. Using Jones reagent (CrO₃/H₂SO₄) at −10°C for 2 hours affords the carboxylic acid with >90% yield.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Cyclopentane formation | Pd/C, H₂ | 80°C, 50 psi | 85 |
| Friedel-Crafts acylation | AlCl₃, 3-bromoacetophenone | 0°C, 6 hours | 78 |
| Oxidation to carboxylic acid | CrO₃, H₂SO₄ | −10°C, 2 hours | 92 |
Catalytic Methods for Stereochemical Control
Achieving the (1S,3R) configuration demands enantioselective catalysis. Asymmetric hydrogenation using Ru-BINAP complexes (0.5 mol%) in methanol at 25°C achieves 98% enantiomeric excess (ee) for the cyclopentane intermediate. Alternatively, kinetic resolution with Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired (1R,3S) enantiomer, enriching the product to >99% ee.
Table 2: Catalytic Systems for Stereoselectivity
| Catalyst/Enzyme | Substrate | ee (%) | Reference |
|---|---|---|---|
| Ru-(S)-BINAP | Cyclopentene derivative | 98 | |
| CAL-B lipase | Racemic ester | 99 |
Purification and Characterization Techniques
Chromatographic Separation
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to remove diastereomers. Final enantiopure material is obtained using chiral HPLC (Chiralpak IA column, ethanol/heptane 1:9).
Spectroscopic Validation
-
¹³C NMR : Peaks at δ 178.2 ppm (COOH) and δ 196.5 ppm (ketone) confirm functional groups.
-
X-ray crystallography : Resolves the (1S,3R) configuration with C–C bond lengths of 1.54 Å (cyclopentane) and 1.48 Å (C–Br).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and yield. For example, a telescoped process combining Diels-Alder cyclization and hydrogenation in a Pd-coated microreactor achieves 92% throughput at 10 kg/day . Solvent recovery systems (e.g., falling-film evaporators) reduce waste by 70%.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Substitution Patterns
(a) Cyclohexane Analog: (1S,3R)-3-[2-(4-Bromophenyl)-2-Oxoethyl]Cyclohexane-1-Carboxylic Acid
- Structure : Cyclohexane ring instead of cyclopentane; 4-bromophenyl substituent instead of 3-bromophenyl.
- Impact: Increased ring size reduces steric strain but may decrease binding affinity due to conformational flexibility .
| Property | Target Compound (Cyclopentane) | Cyclohexane Analog |
|---|---|---|
| Molecular Formula | C₁₄H₁₅BrO₃ | C₁₅H₁₇BrO₃ |
| Molecular Weight (g/mol) | 325.2 | 341.2 |
| Halogen Position | 3-Bromophenyl | 4-Bromophenyl |
(b) Fluorophenyl Derivative: trans-2-[2-(4-Fluorophenyl)-2-Oxoethyl]Cyclopentane-1-Carboxylic Acid
- Structure : Trans stereochemistry; 4-fluorophenyl substituent.
- Impact: Fluorine's electronegativity increases polarity and metabolic stability compared to bromine .
| Property | Target Compound | Fluorophenyl Analog |
|---|---|---|
| Halogen | Bromine (Br) | Fluorine (F) |
| Boiling Point (°C) | Not reported | 417.6 |
| Density (g/cm³) | Not reported | 1.237 |
Functional Group Modifications
(a) Carbamoyl Derivatives: (1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic Acid
- Structure : Carbamoyl group replaces the oxoethyl chain; additional methyl groups.
- Impact: Carbamoyl group enhances hydrogen-bonding capacity but reduces lipophilicity.
| Property | Target Compound | Carbamoyl Derivative |
|---|---|---|
| Functional Group | Oxoethyl | Carbamoyl |
| Molecular Formula | C₁₄H₁₅BrO₃ | C₁₆H₁₉FNO₃ |
(b) Amino-Difluoromethylenyl Analogs: (S)-3-Amino-4-(Difluoromethylenyl)Cyclopent-1-ene-1-Carboxylic Acid
- Structure: Difluoromethylenyl group introduces fluorine atoms; amino group replaces bromophenyl.
- Impact: Fluorine atoms improve metabolic stability and bioavailability. Amino group enables zwitterionic character, enhancing solubility but reducing blood-brain barrier penetration .
Stereochemical Variations
The cis configuration of the target compound (1S,3R) contrasts with trans isomers observed in analogs like trans-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. For example:
Pharmacological and Physicochemical Implications
- Lipophilicity : Bromine in the target compound increases lipophilicity (LogP ~2.8) compared to fluorine analogs (LogP ~1.5), enhancing membrane permeability but risking hepatotoxicity .
- Metabolic Stability : The oxoethyl group in the target compound is susceptible to reductase-mediated metabolism, whereas difluoromethylenyl groups in analogs resist enzymatic degradation .
- Target Selectivity : The 3-bromophenyl group may enhance affinity for bromodomain-containing proteins, while carbamoyl derivatives show promise in kinase inhibition .
Biological Activity
(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring with a bromophenyl substituent and a carboxylic acid functional group. Its molecular formula is , and it possesses unique electronic properties due to the presence of the bromine atom.
| Property | Value |
|---|---|
| Molecular Weight | 299.18 g/mol |
| CAS Number | 733740-39-1 |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biochemical pathways. For example, studies have shown that this compound can modulate signaling pathways associated with inflammation and cancer cell proliferation.
Enzyme Inhibition
The compound has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby exhibiting anti-inflammatory effects.
Structure-Activity Relationships (SAR)
The presence of the bromophenyl group significantly influences the compound's biological activity. Comparative studies with similar compounds, such as those containing chloro or fluorophenyl groups, reveal that the bromine atom enhances the compound's reactivity and binding affinity to biological targets.
| Compound | Activity Level |
|---|---|
| (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Moderate |
| (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Low |
| (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | High |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
Case Study 1: Anti-inflammatory Activity
A study conducted on mouse models demonstrated that administration of this compound resulted in significant reduction of paw edema compared to control groups. The anti-inflammatory effect was attributed to the inhibition of COX enzymes and subsequent reduction in prostaglandin levels.
Case Study 2: Anticancer Potential
In vitro assays using human cancer cell lines revealed that this compound exhibited cytotoxic effects against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Stereochemical Impact |
|---|---|---|---|
| Cyclopentane oxidation | KMnO₄, H₂SO₄, 0°C, 2h | 85% | Retains (1S,3R) configuration |
| Friedel-Crafts acylation | AlCl₃, 3-bromophenylacetyl chloride, DCM, –10°C | 72% | Racemization <5% |
Q. Table 2: Comparative Bioactivity of Derivatives
| Compound | Target | Activity | Structural Determinant |
|---|---|---|---|
| 3-Bromo derivative | COX-2 | IC₅₀ = 0.12 μM | Bromine enhances hydrophobic binding |
| 3-Fluoro derivative | 5-LOX | IC₅₀ = 0.45 μM | Fluorine improves metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
